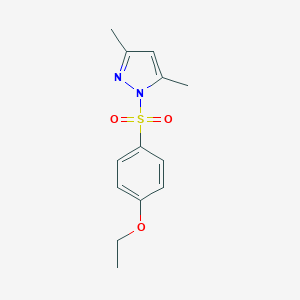![molecular formula C21H21FN2O3S B351564 1-(4-Fluorophenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine CAS No. 325812-14-4](/img/structure/B351564.png)
1-(4-Fluorophenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluorophenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "FNPP" and belongs to the class of piperazine derivatives. FNPP has been found to have a wide range of biological activities, making it a promising candidate for the development of new drugs.
详细的合成方法
Design of the Synthesis Pathway
The synthesis of 1-(4-Fluorophenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine can be achieved through a multi-step process involving various chemical reactions.
Starting Materials
4-Fluoroaniline, 6-Methoxy-2-naphthalenesulfonyl chloride, Piperazine, Triethylamine, Sodium bicarbonate, Methanol, Ethyl acetate, Wate
Reaction
Step 1: 4-Fluoroaniline is reacted with 6-Methoxy-2-naphthalenesulfonyl chloride in the presence of triethylamine to form 4-Fluoro-N-(6-methoxynaphthalen-2-yl)sulfonylaniline., Step 2: 4-Fluoro-N-(6-methoxynaphthalen-2-yl)sulfonylaniline is then reacted with piperazine in the presence of sodium bicarbonate to form the desired product, 1-(4-Fluorophenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine., Step 3: The product is then purified using a mixture of methanol, ethyl acetate, and water.
作用机制
The exact mechanism of action of FNPP is not yet fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the dopamine and serotonin systems. FNPP has also been shown to modulate the activity of ion channels and receptors in the brain, which may contribute to its therapeutic effects.
生化和生理效应
FNPP has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, suggesting that it may have potential as an analgesic. FNPP has also been found to have anticonvulsant effects, which may be useful in the treatment of epilepsy. Additionally, FNPP has been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
FNPP has several advantages as a research tool. It is relatively easy to synthesize, and it has a wide range of biological activities, making it a versatile compound for testing in various assays. However, there are also some limitations to using FNPP in lab experiments. One of the main limitations is that it has not yet been extensively tested in human clinical trials, so its safety and efficacy in humans are not yet fully understood.
未来方向
There are several future directions for research on FNPP. One area of interest is the development of new drugs based on the structure of FNPP. Researchers are also interested in further exploring the potential therapeutic applications of FNPP, particularly in the treatment of neurological disorders. Additionally, there is a need for further research on the safety and efficacy of FNPP in humans, which may require additional animal studies and clinical trials.
科学研究应用
FNPP has been extensively studied for its potential therapeutic applications. It has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. FNPP has also been shown to have potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
1-(4-fluorophenyl)-4-(6-methoxynaphthalen-2-yl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3S/c1-27-20-8-2-17-15-21(9-3-16(17)14-20)28(25,26)24-12-10-23(11-13-24)19-6-4-18(22)5-7-19/h2-9,14-15H,10-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYGQOQNEPPRIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}propan-1-amine](/img/structure/B351482.png)
![2-[4-(3-Chloro-11-oxo-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol](/img/structure/B351525.png)

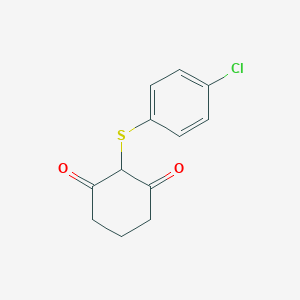
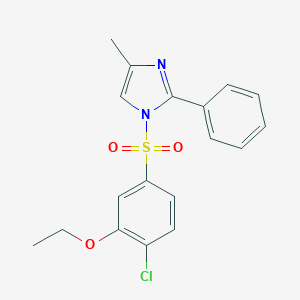
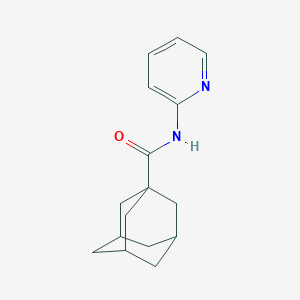
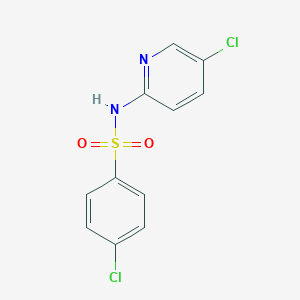
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B351565.png)
![Tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate](/img/structure/B351571.png)
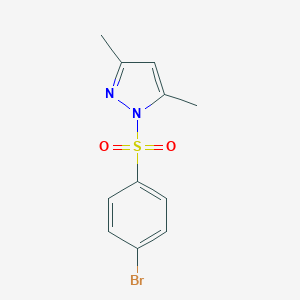
![2,5-dichloro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide](/img/structure/B351581.png)
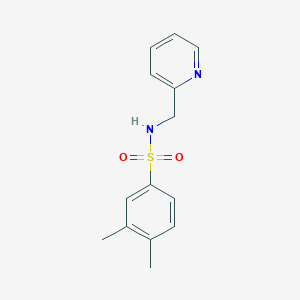
![1-[(4-methoxy-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B351589.png)
